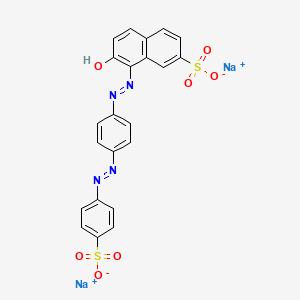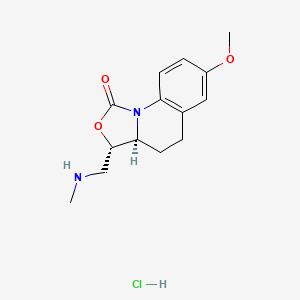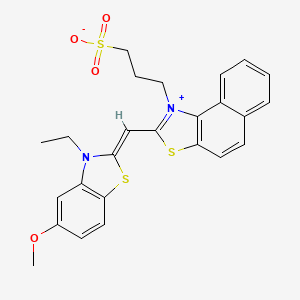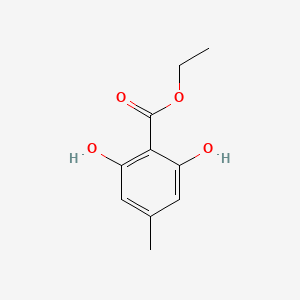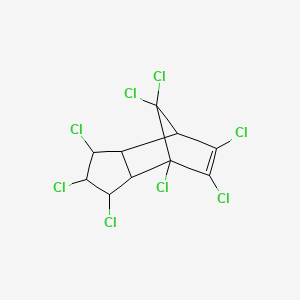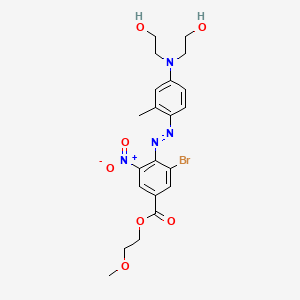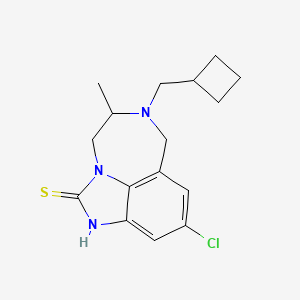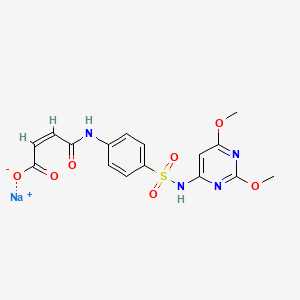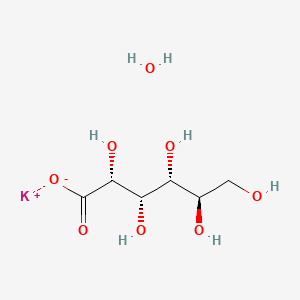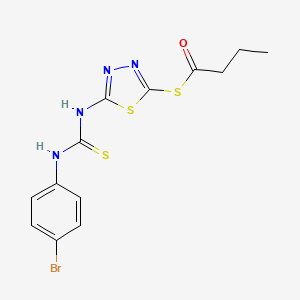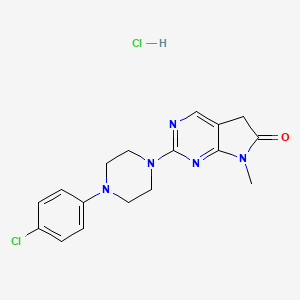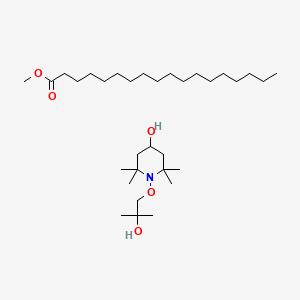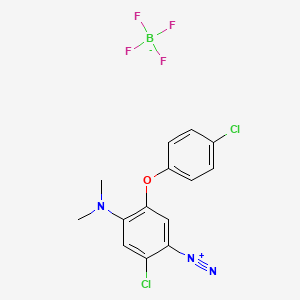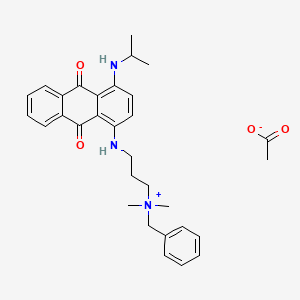
Benzyl(3-((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)propyl)dimethylammonium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl(3-((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)propyl)dimethylammonium acetate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an anthracene core, which is a polycyclic aromatic hydrocarbon, and a quaternary ammonium group. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(3-((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)propyl)dimethylammonium acetate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Anthracene Derivative: The anthracene core is functionalized to introduce the isopropylamino and dioxo groups. This step often involves nitration, reduction, and subsequent amination reactions.
Quaternization: The functionalized anthracene derivative is then reacted with a suitable alkylating agent, such as benzyl chloride, to introduce the benzyl group.
Formation of the Quaternary Ammonium Salt: The final step involves the reaction of the intermediate with dimethylamine and acetic acid to form the quaternary ammonium acetate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl(3-((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)propyl)dimethylammonium acetate undergoes various chemical reactions, including:
Oxidation: The anthracene core can be oxidized to form quinone derivatives.
Reduction: The dioxo groups can be reduced to hydroxyl groups under suitable conditions.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Benzyl(3-((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)propyl)dimethylammonium acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the anthracene core.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of Benzyl(3-((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)propyl)dimethylammonium acetate involves its interaction with specific molecular targets. The quaternary ammonium group allows it to interact with negatively charged biological membranes, potentially disrupting their function. The anthracene core can intercalate into DNA, affecting its replication and transcription processes. These interactions can lead to various biological effects, including cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1-Propanaminium, 3-[[9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthracenyl]amino]-N,N-dimethyl-N-propyl-, bromide: Similar structure but with a methylamino group instead of isopropylamino.
Benzyl(3-((9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthryl)amino)propyl)dimethylammonium bromide: Similar structure but with a bromide counterion instead of acetate.
Uniqueness
The uniqueness of Benzyl(3-((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)propyl)dimethylammonium acetate lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the isopropylamino group may enhance its interaction with biological targets compared to similar compounds with different substituents.
Properties
CAS No. |
71335-02-9 |
|---|---|
Molecular Formula |
C29H34N3O2.C2H3O2 C31H37N3O4 |
Molecular Weight |
515.6 g/mol |
IUPAC Name |
benzyl-[3-[[9,10-dioxo-4-(propan-2-ylamino)anthracen-1-yl]amino]propyl]-dimethylazanium;acetate |
InChI |
InChI=1S/C29H33N3O2.C2H4O2/c1-20(2)31-25-16-15-24(26-27(25)29(34)23-14-9-8-13-22(23)28(26)33)30-17-10-18-32(3,4)19-21-11-6-5-7-12-21;1-2(3)4/h5-9,11-16,20H,10,17-19H2,1-4H3,(H-,30,31,33,34);1H3,(H,3,4) |
InChI Key |
OZTCPSOOOSCJBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C2C(=C(C=C1)NCCC[N+](C)(C)CC3=CC=CC=C3)C(=O)C4=CC=CC=C4C2=O.CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


